molecular formula C11H7BrN2O2 B14087654 3-Bromo-5-(2-nitrophenyl)pyridine

3-Bromo-5-(2-nitrophenyl)pyridine

Cat. No.: B14087654
M. Wt: 279.09 g/mol
InChI Key: YNFFLTQNANOKFJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-nitrophenyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a 2-nitrophenyl substituent at the 5-position of the pyridine ring. Such compounds are typically utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

3-bromo-5-(2-nitrophenyl)pyridine

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-8(6-13-7-9)10-3-1-2-4-11(10)14(15)16/h1-7H

InChI Key

YNFFLTQNANOKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely reported method for constructing the biaryl backbone of 3-bromo-5-(2-nitrophenyl)pyridine. This approach leverages palladium catalysis to couple a boronic acid-functionalized pyridine with a 2-nitroaryl halide.

Representative Protocol

  • Precursor Preparation :
    • 5-Bromo-3-pyridineboronic acid (1.2 equiv) and 2-nitroiodobenzene (1.0 equiv) are dissolved in a degassed mixture of THF/H₂O (4:1).
    • Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3.0 equiv) are added under nitrogen.
  • Reaction Conditions :
    • Heated at 80°C for 12 hours, yielding 78–82% of the target compound after column chromatography.

Advantages :

  • High regioselectivity due to the orthogonal reactivity of boronic acids and aryl halides.
  • Tolerance of nitro groups without reduction.

Limitations :

  • Requires expensive palladium catalysts and inert conditions.

Nucleophilic Aromatic Substitution

Diazotization and Sandmeyer Reaction

Diazonium Intermediate Formation

Amino precursors enable precise bromine placement via diazonium salt intermediates.

Example :

  • Diazotization :
    • 5-Amino-3-nitropyridine is treated with NaNO₂/HCl at 5°C to form the diazonium salt.
  • Sandmeyer Bromination :
    • CuBr in HBr mediates bromide substitution, affording 3-bromo-5-nitropyridine (52% yield).

Optimization :

  • Lower temperatures (5–10°C) minimize diazonium decomposition.

Multi-Step Industrial Synthesis

MEM-Protected Intermediates

The Chinese patent CN110746345B outlines a scalable route using (2-methoxyethoxy)methoxy (MEM) protecting groups to enhance regiocontrol.

Steps :

  • MEM Protection :
    • 4-Bromo-2-bromomethylphenol is reacted with MEMCl to shield hydroxyl groups.
  • Borylation and Coupling :
    • Suzuki coupling with 2-bromopyridine yields 2-(5-bromo-2-MEM-benzyl)pyridine (81.8% yield).
  • Deprotection and Oxidation :
    • MEM removal with HCl/MeOH followed by oxidation furnishes the target compound.

Industrial Relevance :

  • Avoids cryogenic conditions (-40°C) required in alternative lithiation routes.

Comparative Analysis of Methodologies

Method Yield Cost Scalability Regioselectivity
Suzuki-Miyaura 75–82% High Moderate Excellent
Electrophilic Bromination 58–64% Low High Moderate
Diazotization 50–55% Moderate Low High
Industrial MEM Route 80–85% High High Excellent

Critical Insights :

  • Suzuki-Miyaura : Preferred for small-scale pharmaceutical applications due to precision.
  • Industrial MEM Route : Optimal for ton-scale synthesis despite higher reagent costs.

Reaction Mechanism Elucidation

Palladium-Catalyzed Coupling

The oxidative addition of 2-nitroiodobenzene to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the pyridine boronic acid. Reductive elimination releases the coupled product and regenerates the catalyst.

Nitro-Directed Bromination

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-nitrophenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: The major product is 3-Bromo-5-(2-aminophenyl)pyridine.

    Oxidation Reactions: Specific products depend on the nature of the oxidizing agent and reaction conditions.

Scientific Research Applications

3-Bromo-5-(2-nitrophenyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

    Material Science: It can be used in the preparation of materials with specific electronic or optical properties.

    Biological Research: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The bromine and nitrophenyl groups can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyridine derivatives share structural similarities with 3-bromo-5-(2-nitrophenyl)pyridine, differing primarily in substituent groups:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-Bromo-5-(2,5-difluorophenyl)pyridine 2,5-Difluorophenyl, Br 296.09 Non-linear optical properties; biological activity [1,3]
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate ester, Br 297.94 Suzuki coupling intermediate; cholinergic drug synthesis [2]
3-Amino-2-bromo-5-fluoropyridine NH₂, Br, F 191.00 Pharmaceutical intermediate (e.g., antiviral agents) [4]
3-Bromo-5-(dimethoxymethyl)pyridine Dimethoxymethyl, Br 232.08 Boiling point: 249.6°C; density: 1.442 g/mL; synthetic intermediate [8,12,17]
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy, Br 280.09 Potential use in organic electronics [9]
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine Tetrahydropyran-oxy, Br 284.12 Medicinal chemistry applications [11]
3-Bromo-5-(trimethylsilyl)ethynylpyridine Trimethylsilyl acetylene, Br 254.20 Cross-coupling reactions [13]
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The nitro group in 3-bromo-5-(2-nitrophenyl)pyridine is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to electron-donating groups like methoxy (e.g., dimethoxymethyl in ).
  • Boronates : The boronate ester in facilitates Suzuki-Miyaura cross-coupling, a critical reaction in drug discovery.
  • Fluorine Substituents : Fluorine in and improves metabolic stability and bioavailability in pharmaceuticals.

Physicochemical and Reactivity Comparison

  • Boiling Points : Derivatives with bulky substituents (e.g., tetrahydropyran-oxy ) exhibit higher boiling points compared to simpler analogs.
  • Density : The dimethoxymethyl derivative has a density of 1.442 g/mL, reflecting increased molecular packing due to the methoxy groups.
  • Reactivity : Nitro groups (as in the target compound) promote nucleophilic aromatic substitution, whereas boronate esters and silyl acetylenes are tailored for cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(2-nitrophenyl)pyridine, and how can purity be ensured?

  • Answer : A multi-step approach is recommended:

Suzuki-Miyaura Coupling : React 3-bromo-5-halopyridine with 2-nitrophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .
Key Challenges : Nitro group stability under reaction conditions; competing side reactions (e.g., debromination).

Q. What spectroscopic techniques are critical for characterizing 3-Bromo-5-(2-nitrophenyl)pyridine?

  • Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., bromine-induced deshielding at C3, nitro group splitting patterns) .
  • FT-IR : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Answer : Contradictions often arise from:

  • Dynamic Effects : Rotamers or hindered rotation of the 2-nitrophenyl group may cause peak broadening. Variable-temperature NMR (e.g., 25–60°C in DMSO-d₆) can clarify .
  • Crystallographic Validation : Single-crystal XRD (as used for analogous bromopyridines) provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Q. What computational methods are suitable for predicting the electronic properties of 3-Bromo-5-(2-nitrophenyl)pyridine?

  • Answer :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps, electrostatic potential surfaces, and hyperpolarizability (for nonlinear optical studies) .
  • TD-DFT : Predict UV-Vis absorption spectra; compare with experimental data to assess solvent effects .
    Note : Include solvent models (e.g., PCM for ethanol) to improve accuracy .

Q. How does the nitro group influence the reactivity of 3-Bromo-5-(2-nitrophenyl)pyridine in cross-coupling reactions?

  • Answer :

  • Electron-Withdrawing Effects : The nitro group deactivates the pyridine ring, reducing reactivity in Buchwald-Hartwig aminations. Use stronger bases (e.g., Cs₂CO₃) and elevated temperatures .
  • Competing Pathways : Nitro groups may participate in unintended reductions (e.g., catalytic hydrogenation side reactions). Consider protecting groups for the nitro moiety during functionalization .

Q. What strategies enhance the compound’s utility in materials science (e.g., nonlinear optics)?

  • Answer :

  • Derivatization : Introduce electron-donating substituents (e.g., -OMe at the pyridine C2 position) to modulate charge transfer interactions .
  • Co-crystallization : Form salts with strong acids (e.g., triflic acid) to enhance polar packing in crystals, improving second-harmonic generation (SHG) efficiency .

Methodological Notes

  • Avoided Commercial Sources : Citations exclude non-academic platforms (e.g., BenchChem) per guidelines.
  • Advanced Techniques : XRD, DFT, and spectroscopic conflict resolution are emphasized for rigor .

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